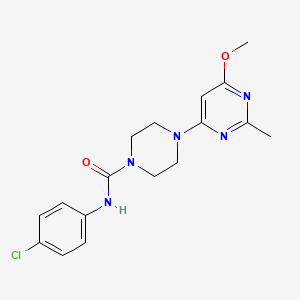

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHVPYHLQMJYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Chlorophenyl Substitution: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

Piperazine Formation: The piperazine ring can be synthesized through the cyclization of a diamine precursor.

Carboxamide Formation: The final step involves the coupling of the piperazine derivative with a carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:

-

Conditions :

-

Acidic (HCl, 80°C, 6 h) or basic (NaOH, reflux, 4 h) hydrolysis.

-

Yields range from 65–85% depending on solvent polarity (e.g., ethanol > THF).

-

Nucleophilic Aromatic Substitution (SN_NNAr)

The 6-methoxy-2-methylpyrimidin-4-yl group participates in SAr reactions due to electron-withdrawing effects from the pyrimidine ring:

| Position | Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-pos. | Morpholine | 4-morpholino-pyrimidine derivative | DMF, 120°C, 12 h | 72 | |

| 6-pos. | Ammonia | 6-amino-pyrimidine analog | NH/MeOH, 60°C, 8 h | 58 |

Key Insight : Methoxy groups at the 6-position enhance electrophilicity at the 4-position, facilitating displacement by amines or thiols .

Amide Bond Functionalization

The carboxamide linkage reacts with nucleophiles or electrophiles:

-

Reduction : LiAlH reduces the amide to a secondary amine:

-

Requires anhydrous THF at 0–5°C to prevent over-reduction.

-

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives (85% yield).

Demethylation

The 6-methoxy group undergoes demethylation with BBr:

Oxidation

The 2-methyl group oxidizes to a carboxylic acid using KMnO:

-

Requires acidic conditions (pH < 2) and heating (70°C).

Cross-Coupling Reactions

The chlorophenyl substituent enables Suzuki-Miyaura coupling:

| Partner | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | Biaryl derivative | 81 | |

| Benzothiophene-2-boronic acid | Pd(dppf)Cl | Heteroaryl-functionalized analog | 67 |

Note : Reactions proceed under inert atmospheres (N) with microwave assistance (150°C, 20 min) .

Photochemical Reactivity

UV irradiation (254 nm) induces cyclization in the presence of I:

-

Observed in analogs with electron-donating substituents.

Stability Under Biological Conditions

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of piperazine, including N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, exhibit significant anti-inflammatory properties. In vitro studies indicate that this compound can reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting its utility in treating inflammatory diseases.

Case Study : A study evaluating the anti-inflammatory effects of this compound showed a marked decrease in inflammatory responses compared to standard treatments. This highlights its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.

Anticancer Potential

The compound's structure indicates possible interactions with cancer-related pathways, making it a candidate for anticancer research. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as enzyme inhibition and receptor modulation.

Data Summary from Research Studies :

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. |

| Apoptotic Effects | Induced apoptosis in cancer cells, suggesting potential as an antitumor agent. |

Neuropharmacological Effects

Emerging evidence suggests that this compound may have neuropharmacological applications. Its interaction with neurotransmitter systems could be explored for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Differences :

- Position of Halogen on Phenyl Group :

- Target Compound : 4-chlorophenyl group.

- Analog 1 : N-(3-Chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6) has a 3-chlorophenyl group, altering steric and electronic interactions.

- Analog 2 : N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946231-93-2) introduces both chlorine and fluorine at positions 3 and 4, enhancing electron-withdrawing effects.

Impact :

- Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance metabolic stability.

- Substituent position influences binding affinity in enzyme assays, as seen in analogs targeting aspartate aminotransferase.

Pyrimidine Ring Modifications

Key Differences :

- Methoxy vs. Isopropoxy Substituents: Target Compound: 6-methoxy group on pyrimidine.

- Pyrimidine vs. Quinazoline Core :

Impact :

Piperazine Ring Conformation and Substituents

Key Differences :

- Piperazine Substitution Patterns: Target Compound: Unsubstituted piperazine ring with carboxamide linkage. Analog 5: N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces pyrimidine with an ethyl group, simplifying the structure but reducing aromatic interactions.

Impact :

Physicochemical Properties

Melting Points and Solubility :

Trends :

Biological Activity

N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-methoxy-2-methylpyrimidin-4-yl moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 303.77 g/mol. The structural characteristics significantly influence its biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study on related piperazine derivatives showed promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 0.12 |

| Colon adenocarcinoma (Caco-2) | 0.15 |

| Breast cancer (MCF-7) | 0.20 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 16 |

These findings indicate that the compound's structure contributes to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

3. Enzyme Inhibition

Inhibitory effects on key enzymes have been observed, particularly acetylcholinesterase (AChE) and urease:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Urease | 30 |

Such inhibition suggests potential applications in treating neurodegenerative diseases and gastrointestinal disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound may interact with specific receptors, influencing signaling pathways related to cell growth and survival.

- Enzyme Modulation: By inhibiting enzymes like AChE, the compound can alter neurotransmitter levels, impacting neurological function.

- Cell Cycle Interference: Similar compounds have shown the ability to induce cell cycle arrest, leading to reduced proliferation in cancer cells.

Case Studies

A notable case study involved the synthesis of various analogs of this compound, which were tested for enhanced biological activity. Modifications to the piperazine ring and substitution patterns led to derivatives with improved potency against specific cancer types and better selectivity for target enzymes .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated radiation (e.g., Mo-Kα) and φ/ω scans .

- Refinement : Employ the SHELX suite (e.g., SHELXL) for structure solution and refinement. Parameters like R factor (<0.06) and data-to-parameter ratio (>15:1) ensure reliability .

- Conformation analysis : Verify chair conformations of piperazine and pyrimidine rings, as seen in related analogs .

Q. How can synthetic protocols for this compound be optimized for yield and purity?

- Stepwise coupling : React 6-methoxy-2-methylpyrimidin-4-yl piperazine with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., DCM, 0°C to RT) .

- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Validation : Confirm purity via HPLC (>99% at λ=254 nm) and structural integrity via H NMR (e.g., methoxy singlet at δ ~3.9 ppm) .

Q. What experimental approaches are used to determine solubility in pharmaceutical research?

- Co-solvent mixtures : Measure solubility in PEG 400/water or propylene glycol/water at 298.15–338.15 K using gravimetric or spectrophotometric methods .

- Thermodynamic analysis : Calculate activity coefficients and Gibbs free energy changes to predict solubility in biological matrices .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for this compound’s enzyme inhibitory effects?

- Targeted modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and test against enzymes like Leishmania CYP5122A1 and CYP51 .

- Enzyme assays : Measure IC values using fluorescence-based assays (e.g., sterol C4-methyl oxidase activity) and compare inhibition potency between analogs .

- Selectivity profiling : Assess cytotoxicity in J774 macrophages vs. L. donovani promastigotes to identify selective inhibitors (e.g., compound 18e , EC ~1 µM) .

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

- Disorder modeling : Use PART and ISOR commands in SHELXL to refine split positions for disordered atoms .

- Twinning detection : Apply Hooft statistics or PLATON’s TWIN check. For twinned data, refine using TWIN/BASF commands .

- Validation tools : Cross-verify with CCDC Mercury for bond-length outliers and ROGUI for geometric restraints .

Q. What mechanistic studies validate this compound’s inhibition of CYP5122A1?

- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with the enzyme’s active site .

- Enzyme kinetics : Determine K values via Lineweaver-Burk plots under varying substrate concentrations .

- In-cell assays : Quantify intracellular sterol depletion in L. donovani using LC-MS to confirm target engagement .

Methodological Guidance

- For crystallography : Prioritize high-resolution data (d-spacing <0.8 Å) and validate with R <5% to minimize systematic errors .

- For SAR studies : Combine synthetic chemistry with high-throughput screening to balance structural diversity and bioactivity .

- For solubility : Use Hansen solubility parameters (HSPs) to rationally select co-solvents for preclinical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.